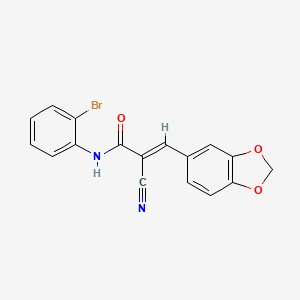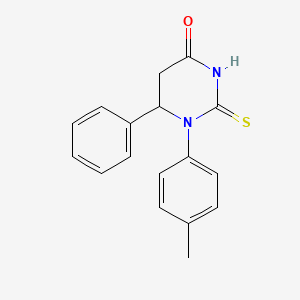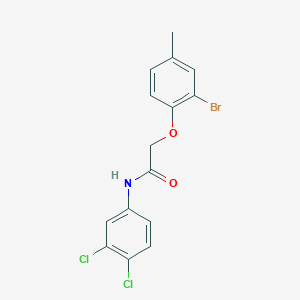
3-(1,3-benzodioxol-5-yl)-N-(2-bromophenyl)-2-cyanoacrylamide
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-(2-bromophenyl)-2-cyanoacrylamide, also known as BDDAB, is a novel compound that has gained interest in scientific research due to its potential as a therapeutic agent. It belongs to the class of cyanoacrylamides and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-bromophenyl)-2-cyanoacrylamide involves the inhibition of various signaling pathways in cells. It has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. 3-(1,3-benzodioxol-5-yl)-N-(2-bromophenyl)-2-cyanoacrylamide also inhibits the activity of STAT3, a protein that regulates cell growth and survival. Additionally, 3-(1,3-benzodioxol-5-yl)-N-(2-bromophenyl)-2-cyanoacrylamide has been found to activate the Nrf2 pathway, which plays a crucial role in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(2-bromophenyl)-2-cyanoacrylamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. 3-(1,3-benzodioxol-5-yl)-N-(2-bromophenyl)-2-cyanoacrylamide has also been found to protect neurons from damage and improve cognitive function. The compound has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-benzodioxol-5-yl)-N-(2-bromophenyl)-2-cyanoacrylamide has several advantages for lab experiments. It is easy to synthesize, and the yield and purity of the product are high. The compound has been extensively studied, and its biological activities are well understood. 3-(1,3-benzodioxol-5-yl)-N-(2-bromophenyl)-2-cyanoacrylamide also has potential as a drug delivery system, as it can cross the blood-brain barrier and target specific cells. However, there are also limitations to using 3-(1,3-benzodioxol-5-yl)-N-(2-bromophenyl)-2-cyanoacrylamide in lab experiments. The compound has not been tested extensively in vivo, and its toxicity profile is not well understood. Further studies are needed to determine the optimal dosage and administration of 3-(1,3-benzodioxol-5-yl)-N-(2-bromophenyl)-2-cyanoacrylamide.
Direcciones Futuras
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-(2-bromophenyl)-2-cyanoacrylamide. One potential area of research is the development of 3-(1,3-benzodioxol-5-yl)-N-(2-bromophenyl)-2-cyanoacrylamide as a therapeutic agent for cancer. The compound has shown promising results in inhibiting the growth of cancer cells, and further studies are needed to determine its efficacy in vivo. Another potential area of research is the development of 3-(1,3-benzodioxol-5-yl)-N-(2-bromophenyl)-2-cyanoacrylamide as a drug delivery system. The compound has the potential to target specific cells and cross the blood-brain barrier, making it a promising candidate for the treatment of neurological diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(1,3-benzodioxol-5-yl)-N-(2-bromophenyl)-2-cyanoacrylamide, as well as its toxicity profile in vivo.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-(2-bromophenyl)-2-cyanoacrylamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective activities. The compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and protecting neurons from damage. 3-(1,3-benzodioxol-5-yl)-N-(2-bromophenyl)-2-cyanoacrylamide has also been studied for its potential as a drug delivery system, as it can cross the blood-brain barrier and target specific cells.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3/c18-13-3-1-2-4-14(13)20-17(21)12(9-19)7-11-5-6-15-16(8-11)23-10-22-15/h1-8H,10H2,(H,20,21)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSYRXAQZBQEIB-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3741016.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3741017.png)
![6-chloro-2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3741025.png)
![2-(2-naphthyloxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B3741026.png)
![2-imino-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B3741035.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B3741040.png)

![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B3741057.png)
![2-[(4-bromo-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3741073.png)
![methyl 1-[(4-bromophenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B3741088.png)
![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3741103.png)
![2-[(2-bromo-4-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3741115.png)
![5-[2-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3741117.png)
